molecular formula C21H14BrFN2O2 B11547380 N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11547380
M. Wt: 425.2 g/mol
InChI Key: KLHYVGFVWZWSOR-UHFFFAOYSA-N
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Description

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine typically involves a multi-step process. The initial step often includes the formation of the benzoxazole core through a cyclization reaction. This is followed by the introduction of the bromo and methoxy substituents on the phenyl ring, and the fluorophenyl group on the benzoxazole ring. The final step involves the formation of the imine linkage (methylidene group) under specific reaction conditions, such as the use of a base and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the imine linkage results in an amine.

Scientific Research Applications

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The benzoxazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and increase its binding affinity to molecular targets.

Properties

Molecular Formula

C21H14BrFN2O2

Molecular Weight

425.2 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H14BrFN2O2/c1-26-19-7-5-13(9-17(19)22)12-24-16-6-8-20-18(11-16)25-21(27-20)14-3-2-4-15(23)10-14/h2-12H,1H3

InChI Key

KLHYVGFVWZWSOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F)Br

Origin of Product

United States

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